
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene typically involves the introduction of the dimethoxymethyl and pentafluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with dimethoxymethyl chloride and pentafluoroethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the dimethoxymethyl or pentafluoroethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents can influence the reactivity and properties of the resulting compounds.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the electron-donating dimethoxymethyl group activates the benzene ring towards electrophiles, while the electron-withdrawing pentafluoroethyl group can influence the regioselectivity of the reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Methoxymethyl)-2-(pentafluoroethyl)benzene: Lacks one methoxy group compared to the target compound.
1-(Dimethoxymethyl)-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is unique due to the combination of both electron-donating and electron-withdrawing groups on the benzene ring, which can significantly influence its chemical reactivity and properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H11F5O2 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C11H11F5O2/c1-17-9(18-2)7-5-3-4-6-8(7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |
InChI Key |
MOXPGAGHJDVKDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1C(C(F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

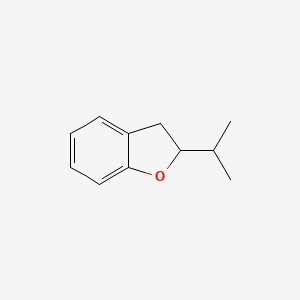
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
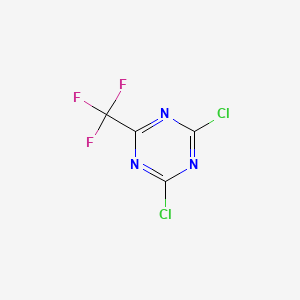
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
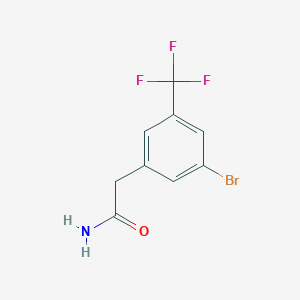
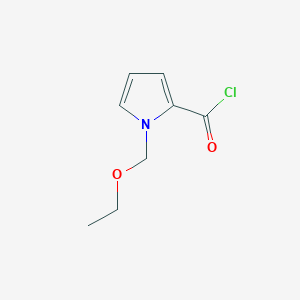
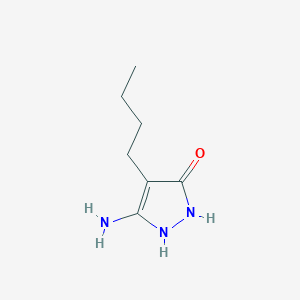
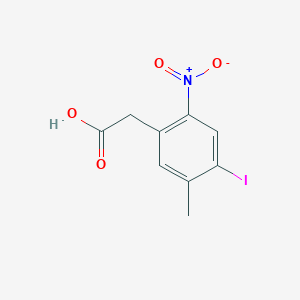
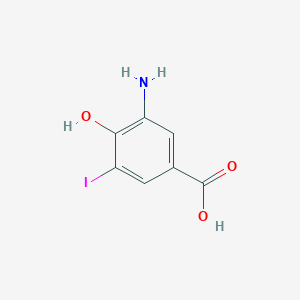
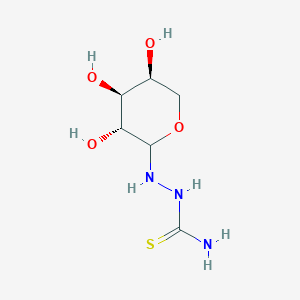
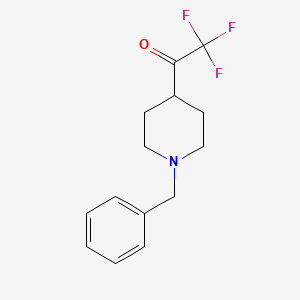
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
